2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the reaction of 3-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the sulfonamide linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products such as amines and alcohols.
Substitution: New sulfonamide derivatives with different substituents.
Scientific Research Applications
2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This inhibition can disrupt the normal function of the enzyme, thereby exerting therapeutic effects in the case of disease-related enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylphenylsulfonamido)acetate: Similar structure but with a methyl ester group instead of an acetamide.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific combination of methylphenyl groups and the sulfonamide linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-8-16(9-7-13)23(21,22)19(12-17(18)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFABQUPDHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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